Cas no 1207017-82-0 (1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile)

1,1-Dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a specialized benzothiazine derivative featuring a trifluoromethoxy phenyl substitution. This compound exhibits notable structural rigidity and electronic properties due to the presence of the sulfone (dioxo) group and the electron-withdrawing trifluoromethoxy moiety. The carbonitrile functional group enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined heterocyclic framework offers potential for further derivatization, particularly in the development of bioactive molecules. The compound’s stability and distinct functional groups contribute to its utility in medicinal chemistry research, particularly in the design of enzyme inhibitors or receptor modulators.
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile structure
1207017-82-0 structure
Product name:1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
CAS No:1207017-82-0
MF:C16H9F3N2O3S
MW:366.314472913742
CID:5399153

1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4H-1,4-Benzothiazine-2-carbonitrile, 4-[4-(trifluoromethoxy)phenyl]-, 1,1-dioxide
    • 1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
    • Inchi: 1S/C16H9F3N2O3S/c17-16(18,19)24-12-7-5-11(6-8-12)21-10-13(9-20)25(22,23)15-4-2-1-3-14(15)21/h1-8,10H
    • InChI Key: FIMONWVGOWTTFP-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=CC=C2N(C2=CC=C(OC(F)(F)F)C=C2)C=C1C#N

Computed Properties

  • Exact Mass: 366.029
  • Monoisotopic Mass: 366.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.8A^2

Experimental Properties

  • Density: 1.58±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 470.9±45.0 °C(Predicted)
  • pka: -8.28±0.40(Predicted)

1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3398-3153-2μmol
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-3153-2mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
2mg
$59.0 2023-09-10
Life Chemicals
F3398-3153-15mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
15mg
$89.0 2023-09-10
Life Chemicals
F3398-3153-3mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
3mg
$63.0 2023-09-10
Life Chemicals
F3398-3153-10mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
10mg
$79.0 2023-09-10
Life Chemicals
F3398-3153-1mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
1mg
$54.0 2023-09-10
Life Chemicals
F3398-3153-5mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
5mg
$69.0 2023-09-10
Life Chemicals
F3398-3153-10μmol
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-3153-5μmol
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-3153-4mg
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207017-82-0
4mg
$66.0 2023-09-10

Additional information on 1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile

Compound CAS No. 1207017-82-0: 1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1λ6,4-benzothiazine-2-carbonitrile

The compound with CAS No. 1207017-82-0, known as 1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1λ6,4-benzothiazine-2-carbonitrile, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazine core with a trifluoromethoxy phenyl substituent and a cyano group. The combination of these functional groups makes it a versatile molecule with applications in drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of benzothiazine derivatives in the development of novel pharmaceutical agents. The presence of the trifluoromethoxy group in this compound adds significant electronic and steric effects, enhancing its biological activity and stability. This makes it a promising candidate for targeting specific enzymes or receptors in therapeutic applications. For instance, researchers have explored its potential as an inhibitor of certain kinases involved in cancer progression.

The synthesis of 1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1λ6,4-benzothiazine-2-carbonitrile involves a multi-step process that includes the formation of the benzothiazine ring followed by functionalization with the trifluoromethoxy phenyl group and the cyano group. The use of advanced catalytic methods and precise control over reaction conditions ensures high yield and purity of the final product. This compound's synthesis is a testament to the ingenuity of modern organic chemistry and its ability to create complex molecules with tailored properties.

In terms of physical properties, this compound exhibits a high degree of stability under normal conditions due to the electron-withdrawing effects of both the trifluoromethoxy and cyano groups. Its solubility in common organic solvents makes it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry. These properties are crucial for its characterization and further application in research and development.

The application of benzothiazine derivatives in materials science is another area where this compound shows promise. The combination of aromaticity and functional groups allows for potential use in optoelectronic materials or as precursors for advanced polymers. Researchers are currently investigating its ability to act as a building block for self-assembling structures or stimuli-responsive materials.

From an environmental standpoint, the synthesis and handling of this compound adhere to strict safety protocols to minimize any adverse effects on human health or the environment. Its stability under normal conditions reduces the risk of unintended reactions or releases into the environment.

In conclusion, CAS No. 1207017-82-0, or 1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-1λ6,4-benzothiazine-2-carbonitrile, represents a cutting-edge advancement in organic chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.

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